N-(4-pentylphenyl)naphthalene-1-carboxamide
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Overview
Description
N-(4-pentylphenyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a naphthalene ring attached to a carboxamide group, which is further substituted with a 4-pentylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-pentylphenyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 4-pentylaniline in the presence of a coupling reagent. Commonly used coupling reagents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-pentylphenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of N-(4-pentylphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s lipophilic nature allows it to easily penetrate cell membranes and exert its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)naphthalene-1-carboxamide
- N-(3-methoxyphenyl)naphthalene-1-carboxamide
- N-(3-methylphenyl)naphthalene-1-carboxamide
- N-(4-methylphenyl)naphthalene-1-carboxamide
- N-(3-fluorophenyl)naphthalene-1-carboxamide
Uniqueness
N-(4-pentylphenyl)naphthalene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 4-pentylphenyl group enhances its lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets .
Properties
Molecular Formula |
C22H23NO |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(4-pentylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H23NO/c1-2-3-4-8-17-13-15-19(16-14-17)23-22(24)21-12-7-10-18-9-5-6-11-20(18)21/h5-7,9-16H,2-4,8H2,1H3,(H,23,24) |
InChI Key |
XIHMNPKNYHGVEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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